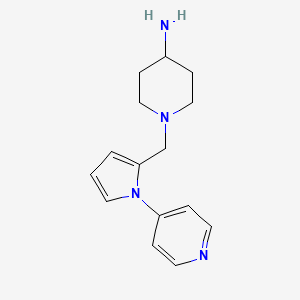
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amin ist eine komplexe organische Verbindung, die einen Piperidinring aufweist, der mit einer Pyridin- und einer Pyrroleinheit substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-((1-(Pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amin umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Reaktion von Pyridin-4-carbaldehyd mit 1H-Pyrrol-2-carbaldehyd in Gegenwart eines geeigneten Katalysators, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann unter kontrollierten Bedingungen mit Piperidin-4-amin umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-((1-(Pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Piperidin- oder Pyridin-Einheit durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyridin-4-carbonsäurederivaten führen, während die Reduktion zu den entsprechenden Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
1-((1-(Pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird hinsichtlich seines Potenzials als Ligand in biochemischen Assays untersucht.
Medizin: Wird auf sein potenzielles therapeutisches Potenzial untersucht, unter anderem als Inhibitor spezifischer Enzyme oder Rezeptoren.
Wirkmechanismus
Der Wirkmechanismus von 1-((1-(Pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit Rezeptoren interagieren, um Signalwege zu modulieren. Die spezifischen beteiligten Pfade hängen vom biologischen Kontext und dem Ziel von Interesse ab .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of pyridine-4-carbaldehyde with 1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with piperidine-4-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction may produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-((1-(pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target of interest .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(Pyridin-4-yl)pyridin-4-amin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, jedoch ohne die Piperidin-Einheit.
1-(Pyridin-4-yl)-1H-pyrrol-2-carbaldehyd: Eine Zwischenverbindung bei der Synthese der Zielverbindung.
Einzigartigkeit
1-((1-(Pyridin-4-yl)-1H-pyrrol-2-yl)methyl)piperidin-4-amin ist einzigartig aufgrund seiner Kombination aus einem Piperidinring mit sowohl Pyridin- als auch Pyrroleinheiten. Diese strukturelle Anordnung verleiht spezifische chemische und biologische Eigenschaften, die bei einfacheren Analoga nicht beobachtet werden .
Eigenschaften
Molekularformel |
C15H20N4 |
|---|---|
Molekulargewicht |
256.35 g/mol |
IUPAC-Name |
1-[(1-pyridin-4-ylpyrrol-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C15H20N4/c16-13-5-10-18(11-6-13)12-15-2-1-9-19(15)14-3-7-17-8-4-14/h1-4,7-9,13H,5-6,10-12,16H2 |
InChI-Schlüssel |
DVJZBEGWHQIXNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)CC2=CC=CN2C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

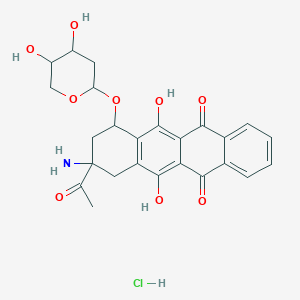
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
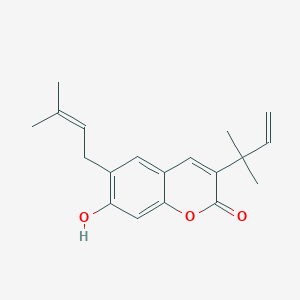

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
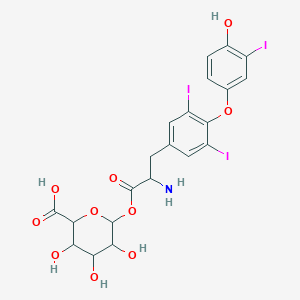
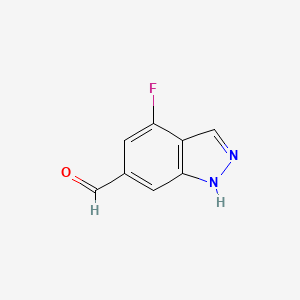
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)
